(2-Chlorocyclopropyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorocyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUQPSPDDULYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89723-51-3 | |
| Record name | (2-chlorocyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Properties of 2 Chlorocyclopropyl Methanol
The chemical and physical properties of (2-Chlorocyclopropyl)methanol have been documented, primarily through commercial suppliers and chemical databases. These properties are essential for its handling, characterization, and application in synthetic protocols.
Below is a table summarizing some of the key properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | fluorochem.co.uk |
| CAS Number | 89723-51-3 | fluorochem.co.ukbldpharm.com |
| Molecular Formula | C₄H₇ClO | bldpharm.comuni.lu |
| Molecular Weight | 106.55 g/mol | fluorochem.co.ukbldpharm.com |
| Canonical SMILES | C1C(C1Cl)CO | fluorochem.co.uk |
| InChI Key | FXUQPSPDDULYHZ-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 0.6 | uni.lu |
| Purity (Typical) | 95% | fluorochem.co.uk |
Synthesis of 2 Chlorocyclopropyl Methanol
An efficient, scalable, two-step synthesis for the enantiomers of trans-(2-chlorocyclopropyl)methanol has been developed, which is crucial for obtaining optically pure forms of the compound for specialized applications like natural product synthesis. acs.org
The synthesis begins with the dichlorocyclopropanation of (-)-O-menthyl acrylate (B77674). nih.gov This reaction is carried out under phase-transfer catalysis (PTC) conditions, which have been shown to significantly improve yields in such transformations. ontosight.aiacs.org The use of sonication in conjunction with PTC gives excellent yields of the corresponding dichlorocyclopropanecarboxylate ester. nih.gov While this initial step shows no diastereoselectivity, one of the isomers can be isolated in pure form through fractional crystallization. nih.gov
In the second step, the isolated ester is reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the target (+)- or (-)-(2-chlorocyclopropyl)methanol. acs.org This synthetic route represents a significant improvement over previous methods in terms of both yield and the number of steps required. acs.org
A summary of the key reaction in the synthesis is provided in the table below.
| Reaction Step | Reagents and Conditions | Yield | Key Findings | Source(s) |
| Dichlorocyclopropanation of (-)-O-menthyl acrylate | CHCl₃, KOH, tetramethylammonium (B1211777) bromide, sonication | 85-94% | Sonication under PTC gives excellent yields compared to thermal conditions (56%). | acs.orgnih.gov |
| Reduction of dichlorocyclopropanecarboxylate ester | LiAlH₄ in a suitable solvent like DME | - | Provides access to enantiopure (+)- or (-)-(2-chlorocyclopropyl)methanol. | acs.org |
Research and Applications of 2 Chlorocyclopropyl Methanol
Classical and Contemporary Synthetic Routes
Traditional and modern synthetic strategies for this compound often begin with the formation of a dichlorinated cyclopropane (B1198618) precursor, which is then chemically modified to yield the final product.
A prominent synthetic route to this compound involves a two-step sequence starting from an acrylate (B77674) ester. The initial and key step is the dichlorocyclopropanation of the alkene moiety of the ester. For instance, the reaction of an acrylate ester with dichlorocarbene (B158193) (:CCl₂) generates a 2,2-dichlorocyclopropanecarboxylate ester. acs.orgacs.org This intermediate contains the core cyclopropyl (B3062369) ring structure, albeit with two chlorine atoms.
The primary halogenation strategy in this synthesis is the addition of dichlorocarbene to an alkene, which simultaneously forms the cyclopropane ring and introduces two chlorine atoms. acs.orgnih.gov This reaction is a powerful method for creating gem-dihalocyclopropanes. dntb.gov.ua The dichlorocarbene is typically generated in situ from chloroform (B151607) and a strong base.
Advanced Catalytic Approaches
To improve the efficiency, yield, and environmental friendliness of the synthesis, advanced catalytic methods have been employed. These include phase-transfer catalysis and sonochemistry, which can dramatically enhance reaction rates and outcomes.
Phase-transfer catalysis (PTC) is a highly effective technique for the dichlorocyclopropanation step. acs.orgacs.orgresearchgate.net This method facilitates the reaction between reagents located in different phases, typically an aqueous phase containing the base (e.g., potassium hydroxide) and an organic phase containing the substrate (e.g., acrylate ester) and chloroform. acs.orgacs.org
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetramethylammonium (B1211777) bromide, transports the hydroxide (B78521) ion from the aqueous phase to the organic phase. acs.orgacs.orgnih.gov In the organic phase, the hydroxide ion deprotonates chloroform to generate the highly reactive dichlorocarbene. acs.orgacs.org This approach avoids the need for harsh, anhydrous conditions and significantly improves yields compared to uncatalyzed or simple thermal methods. acs.orgacs.org The rate-limiting step in this process is suggested to be the deprotonation of chloroform. acs.orgnih.gov
The application of ultrasound, known as sonochemistry, has been shown to further enhance the efficiency of the phase-transfer catalyzed synthesis. acs.orgnih.govdntb.gov.ua When sonication is applied to the PTC reaction mixture, it provides the activation energy needed for the reaction through acoustic cavitation. This method leads to excellent yields of the dichlorocyclopropanecarboxylate ester, ranging from 85% to 94%. acs.orgacs.orgnih.gov This is a significant improvement over reactions conducted under thermal conditions (e.g., 90 °C), which produce yields of around 56%. acs.orgnih.govresearchgate.net The use of ultrasound in conjunction with PTC represents a powerful tool for promoting dihalocyclopropanation reactions. acs.org
Table 1: Comparison of Synthetic Conditions for Dichlorocyclopropanation of (-)-O-Menthyl Acrylate
| Condition | Catalyst System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Thermal | Me₄NBr / KOH | 90 °C | 56% | acs.orgnih.gov |
| Sonication-PTC | Me₄NBr / KOH | Not specified (Ultrasound) | 85-94% | acs.orgnih.gov |
Achieving enantioselectivity in the synthesis of this compound is critical for applications where a specific stereoisomer is required. One effective strategy involves the use of a chiral auxiliary. The synthesis of optically pure (+)- and (–)-(2-chlorocyclopropyl)methanol has been efficiently achieved by starting with (–)-O-menthyl acrylate. acs.org The menthyl group serves as a chiral auxiliary, attached to the acrylate ester.
While the dichlorocyclopropanation of (–)-O-menthyl acrylate under PTC conditions showed no diastereoselectivity, the resulting diastereomeric dichlorocyclopropanecarboxylate esters could be separated. acs.orgnih.gov One isomer was successfully isolated in pure form through fractional crystallization. acs.orgnih.gov Subsequent reduction of this separated, enantiopure ester yields the corresponding enantiopure (+)- or (–)-(2-Chlorocyclopropyl)methanol. This approach, which relies on a chiral starting material and physical separation of intermediates, provides an effective pathway to the desired enantiomerically pure products. acs.org
Table of Mentioned Compounds
Precursor Chemistry and Intermediate Transformations
The successful synthesis of this compound is highly dependent on the choice of starting materials and the management of reactive intermediates. The following sections detail the common precursors and the transformations they undergo.
Cyclopropyl Methyl Ketone Derivatives as Starting Materials
Cyclopropyl methyl ketone and its derivatives are common starting points for the synthesis of this compound. These ketones can be halogenated to introduce the necessary chlorine atom onto the cyclopropane ring.
One prominent method involves the chlorination of cyclopropyl methyl ketone using chlorine gas in the presence of a catalyst. google.com For instance, the use of a catalyst system comprising MeAlCl₂ and Me₂AlCl in a solvent like dichloromethane (B109758) has been reported. google.com This reaction yields a mixture of chlorinated products, including 2-chloro-1-(1-chlorocyclopropyl)ethanone. google.com Subsequent reduction of the ketone functionality would then lead to the desired this compound.
Another approach utilizes sulfuryl chloride as a halogenating agent in the presence of an aliphatic alcohol. google.com This method allows for the halogenation of 1-(1-halocyclopropyl)ethanone derivatives to produce 2-halo-1-(1-halocyclopropyl)ethanones, which are key intermediates. google.com
The table below summarizes representative conditions for the chlorination of cyclopropyl methyl ketone derivatives.
| Starting Material | Reagents | Solvent | Catalyst | Product | Reference |
| Cyclopropyl methyl ketone | Cl₂ | Dichloromethane | MeAlCl₂, Me₂AlCl | 2-chloro-1-(1-chlorocyclopropyl)ethanone | google.com |
| 1-(1-halocyclopropyl)ethanone | SO₂Cl₂ | Dichloromethane | Methanol (B129727) | 2-chloro-1-(1-chlorocyclopropyl)ethanone | google.com |
| 1-(1-chlorocyclopropyl)ethanone | Cl₂ | Dichloromethane, Methanol | None | 2-chloro-1-(1-chlorocyclopropyl)ethanone | lookchem.com |
Epoxide and Halogenated Cyclopropane Intermediates
Epoxide intermediates play a crucial role in some synthetic routes to chlorocyclopropyl derivatives. For example, the treatment of certain chlorinated precursors with a base can induce dehydrohalogenation to form an epoxide ring, such as 2-(1-chloro-cyclopropyl)-2-(2-chloro-benzyl)-oxirane. vulcanchem.com These epoxides can then undergo ring-opening reactions to introduce the desired functional groups.
Halogenated cyclopropanes, such as 1,1-dibromo-2-chlorocyclopropane, are also significant intermediates. ikmt.gov.al These compounds can be synthesized through the reaction of alkenes with carbenes or carbenoids. libretexts.orglumenlearning.com For example, dichlorocarbene, generated in situ from chloroform and a base, can react with an alkene to form a dichlorocyclopropane. libretexts.orglumenlearning.com The resulting halogenated cyclopropane can then be further manipulated. For instance, enantiomerically enriched trans-chlorocyclopropanemethanol has been obtained from the kinetic resolution of dichlorocyclopropanemethanol followed by reduction. researchgate.net
The synthesis of prothioconazole, a fungicide, often involves intermediates like 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, which can be prepared from the reaction of o-chlorobenzylmagnesium chloride with 1-chloro-1-chloroacetyl-cyclopropane. patsnap.com This propanol (B110389) intermediate highlights the importance of building complex molecules from simpler chlorinated cyclopropane units.
The table below illustrates the formation of key intermediates.
| Precursor | Reagent/Condition | Intermediate | Reference |
| Chlorinated precursor | Base | 2-(1-chloro-cyclopropyl)-2-(2-chloro-benzyl)-oxirane | vulcanchem.com |
| Alkene | Dichlorocarbene | Dichlorocyclopropane | libretexts.orglumenlearning.com |
| 1-chloro-1-chloroacetyl-cyclopropane | o-chlorobenzylmagnesium chloride | 1-(2-chlorophenyl)-2-(1-chlorocyclopropyl)-3-chloro-2-propyl alcohol | patsnap.com |
Related Cyclopropylcarbinol Precursors
Cyclopropylmethanol, also known as cyclopropylcarbinol, and its derivatives are fundamental precursors in this field. nih.govnih.gov The oxidation of methylcyclopropane (B1196493) by certain enzymes can yield cyclopropylmethanol, demonstrating a biotransformation route. unl.pt
In chemical synthesis, the reduction of cyclopropanecarboxylic acid or its esters is a common method to produce cyclopropylmethanol. More complex cyclopropane-containing building blocks can be synthesized and then modified. For example, enantiomerically pure 2-iodocyclopropylboronic esters have been prepared and transformed, showcasing the utility of functionalized cyclopropane rings in synthesis. acs.org
The table below provides examples of related cyclopropylcarbinol precursors and their synthesis.
| Precursor | Synthetic Method | Product | Reference |
| Methylcyclopropane | Enzymatic oxidation | Cyclopropylmethanol | unl.pt |
| Cyclopropanecarboxylic acid/ester | Reduction | Cyclopropylmethanol | acs.org |
| Dichlorocyclopropanemethanol | Lipase (B570770) kinetic resolution, reduction | Enantiomerically enriched trans-chlorocyclopropanemethanol | researchgate.net |
Development of Enantioselective Methodologies for (+)- and (-)-(2-Chlorocyclopropyl)methanol
A significant methodology for the efficient synthesis of both (+)- and (-)-(2-Chlorocyclopropyl)methanol originates from the use of a chiral auxiliary. One prominent approach involves the dichlorocyclopropanation of (-)-O-menthyl acrylate. scispace.comacs.orgnih.gov This reaction, often performed under phase-transfer catalysis conditions with sonication, yields the corresponding dichlorocyclopropanecarboxylate ester in high yields (85-94%). acs.orgnih.gov The use of (-)-menthyl acrylate, derived from the chiral pool, introduces the necessary chirality into the molecule. researchgate.net Subsequent chemical transformations, including reduction of the ester and selective dechlorination, afford the target enantiomerically enriched this compound. researchgate.netnih.gov This strategy has been instrumental in the synthesis of the chlorocyclopropane (B1620479) side-chain fragments of complex marine natural products like callipeltoside A. nih.gov
Diastereoselective Synthesis and Resolution Techniques
When enantioselective synthesis is not perfectly selective, or when starting from racemic materials, resolution techniques become essential for separating stereoisomers. For this compound precursors, both enzymatic kinetic resolution and physical separation of diastereomers have proven effective.
Enzymatic kinetic resolution is a powerful tool for separating enantiomers of racemic alcohols and their precursors. jocpr.comdokumen.pub For the synthesis of enantiomerically enriched trans-(2-Chlorocyclopropyl)methanol, lipase-catalyzed kinetic resolution of the precursor, dichlorocyclopropanemethanol, has been successfully employed. researchgate.netnih.gov This process typically utilizes a lipase, such as Candida antarctica lipase B (often immobilized as Novozyme-435), to selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. researchgate.netnih.gov The resulting mixture of the acylated ester and the unreacted alcohol can then be separated. The efficiency and enantioselectivity of this resolution can often be enhanced by optimizing reaction conditions, such as temperature. researchgate.net Following separation, the resolved enantiomers can be carried forward, for instance, through reduction to obtain the desired optically active trans-(2-Chlorocyclopropyl)methanol. nih.gov
In syntheses that generate diastereomeric intermediates, such as the dichlorocyclopropanation of an acrylate ester bearing a chiral auxiliary, separation of these diastereomers is a critical step. acs.orgnih.gov While the initial dichlorocyclopropanation of (-)-O-menthyl acrylate showed no significant diastereoselectivity, one of the resulting diastereomeric esters was successfully isolated in a pure form through fractional crystallization. acs.orgnih.gov This method relies on differences in the physical properties, such as solubility and crystal lattice energy, between the diastereomers.
In addition to crystallization, chromatographic techniques are fundamental for separating diastereomers. sigmaaldrich.comhplc.eu High-performance liquid chromatography (HPLC) using either normal or reverse-phase columns can effectively separate diastereomeric esters, such as those derived from chiral alcohols, allowing for the isolation of stereochemically pure intermediates. mdpi.com
Configurational Assignment and Stereochemical Analysis
Determining the absolute and relative configuration of a chiral molecule is a crucial final step. A combination of spectroscopic methods and correlation with known chiral compounds is typically employed for the unambiguous stereochemical assignment of this compound and its derivatives.
A variety of spectroscopic techniques are indispensable for elucidating the stereochemistry of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone of stereochemical analysis. For derivatives of chiral alcohols, the application of Mosher's method, which involves forming diastereomeric esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), allows for the determination of absolute configuration by analyzing the differences in chemical shifts (Δδ) in the ¹H NMR spectra of the diastereomers. acs.orgrsc.org Advanced NMR experiments that measure coupling constants (e.g., HETLOC) can also help define relative stereochemistry. rsc.org
X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure, including the absolute stereochemistry, of a crystalline compound. nih.gov The absolute configuration of key intermediates in the synthesis of this compound has been confirmed through X-ray analysis of suitable crystalline derivatives. researchgate.netacs.org
Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules. Electronic Circular Dichroism (ECD) is particularly useful for conjugated systems, such as those found in natural products containing the chlorocyclopropane moiety. researchgate.netresearchgate.net The comparison of experimental CD spectra with those calculated by theoretical methods or with known compounds can establish the absolute configuration. researchgate.netnih.gov
Table 1: Spectroscopic Methods for Stereochemical Analysis
| Method | Application | Key Information Provided |
|---|---|---|
| NMR Spectroscopy | Analysis of diastereomeric derivatives (e.g., Mosher's esters) | Determination of absolute configuration of chiral centers. acs.orgrsc.org |
| X-ray Crystallography | Analysis of single crystals | Unambiguous determination of the entire 3D structure and absolute stereochemistry. researchgate.netacs.orgnih.gov |
| Circular Dichroism (CD) | Analysis of chiral molecules in solution | Determination of absolute configuration by comparing experimental and calculated spectra. researchgate.netnih.gov |
The stereochemistry of this compound can be confidently assigned by relating it back to the starting materials and the stereochemical outcome of the reactions used in its synthesis.
Chiral Pool Synthesis : A common strategy involves using a readily available, enantiopure starting material from the "chiral pool." The synthesis of (+)- and (-)-(2-Chlorocyclopropyl)methanol from (-)-O-menthyl acrylate is a prime example. researchgate.net Since the absolute configuration of (-)-menthol is known, the stereochemistry of the final product can be logically deduced, assuming the reaction mechanisms and their stereochemical consequences are well-understood.
Asymmetric Reactions : The use of well-established asymmetric reactions with predictable stereochemical outcomes provides another route to configurational assignment. For instance, in the synthesis of complex molecules containing the chlorocyclopropane unit, asymmetric reactions like the Corey-Bakshi-Shibata (CBS) ketone reduction have been employed to set specific stereocenters. researchgate.netresearchgate.net The known and reliable stereoselectivity of these reactions allows for the confident assignment of the resulting product's configuration. researchgate.net The absolute configuration of the chlorocyclopropane ring in the natural product muironolide A was correlated with authentic standards prepared via a Reformatsky reaction involving (-)-(1R,2S)-2-chloro-1-cyclopropanecarboxaldehyde, itself a derivative of the chiral pool. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (+)-(2-Chlorocyclopropyl)methanol |
| (-)-(2-Chlorocyclopropyl)methanol |
| (-)-O-menthyl acrylate |
| Dichlorocyclopropanecarboxylate ester |
| Dichlorocyclopropanemethanol |
| Callipeltoside A |
| Muironolide A |
| (-)-(1R,2S)-2-chloro-1-cyclopropanecarboxaldehyde |
| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |
| Tetramethylammonium triacetoxyborohydride |
| Cinnamaldehyde |
| Chan's diene |
| Meerwein's salt |
| 2,6-di-tert-butyl-4-methylpyridine (DTBMP) |
| Trifluoroacetic acid |
| Toluene |
| Dichloromethane |
| Chloroform |
| Potassium hydroxide |
| Tetramethylammonium bromide |
Cyclopropylcarbinyl Rearrangements
The generation of a carbocation at the carbinylic position of this compound initiates a cascade of rearrangements characteristic of the cyclopropylcarbinyl system. This reactivity is a cornerstone of its chemical transformations, leading to structurally diverse products.
Upon protonation of the hydroxyl group and subsequent loss of water, a primary cyclopropylcarbinyl cation is formed. This cation is not a single, stable entity but exists in a dynamic equilibrium with other cationic species, most notably the homoallyl carbocation. Computational studies have shown that cyclopropylcarbinyl cations are stable intermediates in such reactions. nih.govchemrxiv.orgresearchgate.net These studies also suggest that bicyclobutonium structures, once proposed as key intermediates, are high-energy transition states and are not directly involved in the main reaction pathways. nih.govchemrxiv.orgresearchgate.net
Instead, the cyclopropylcarbinyl cation can undergo multiple rearrangement pathways, including ring-opening to form homoallylic cations. nih.govresearchgate.net The relative energies of these homoallylic cations and the activation barriers to reach them are influenced by the substituents on the cyclopropyl ring. chemrxiv.orgresearchgate.net This equilibrium between the cyclopropylcarbinyl and homoallyl carbocations is crucial in determining the final product distribution of a reaction. The ability of these cations to access various rearranged structures means that a single starting material can lead to a mixture of products, a common feature in the solvolysis of cyclopropylcarbinyl derivatives. researchgate.net
Nucleophilic substitution reactions on cyclopropylcarbinols, such as this compound, are complex and their stereochemical outcome is intricately linked to the cyclopropylcarbinyl-to-homoallyl carbocation equilibria. nih.govchemrxiv.org While stereospecific nucleophilic substitutions have been reported for some cyclopropylcarbinol systems, achieving high stereospecificity can be challenging. nih.govresearchgate.net
The stereochemical outcome depends on the competition between direct nucleophilic attack on the chiral cyclopropylcarbinyl cation and the rate of its rearrangement to other cationic intermediates. nih.govresearchgate.net If the nucleophilic attack is faster than the rearrangement, a degree of stereospecificity can be retained. However, if the rearrangement to more stable, achiral, or rapidly equilibrating homoallyl cations is competitive, a loss of stereoselectivity is observed, resulting in a mixture of diastereomers. nih.govresearchgate.netchemrxiv.org For many systems, direct nucleophilic attack on the cyclopropylcarbinyl cation is kinetically favored. nih.govresearchgate.net However, for substrates with certain substituents, such as phenyl groups, the rearrangements become competitive, leading to a loss of specificity. nih.govresearchgate.netchemrxiv.org Therefore, the potential for stereospecific reactions is contingent on the relative energy barriers of nucleophilic attack versus rearrangement. nih.gov
Ring-Opening Reactions
The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, which can be initiated by acids or electrophiles. capes.gov.br These reactions provide a pathway to acyclic compounds and are a key feature of its chemical reactivity. The regioselectivity of the ring-opening is often controlled by the stability of the resulting carbocationic intermediate. nih.gov
In the presence of a Lewis acid or a strong Brønsted acid, the hydroxyl group can be activated, facilitating the opening of the cyclopropane ring. capes.gov.br The direction of ring cleavage (i.e., which C-C bond of the ring breaks) is influenced by the substituents. The presence of the chlorine atom can influence the electronic properties of the ring and, consequently, the regiochemical outcome of the ring-opening process. Catalytic asymmetric ring-opening reactions of similar vinylcyclopropanes have been developed, highlighting the potential for stereocontrolled transformations. researchgate.net
Substitution Reactions Involving Chlorine Atoms
The chlorine atom on the cyclopropyl ring can also participate in nucleophilic substitution reactions. However, nucleophilic substitution at a chlorocyclopropane is generally more difficult than at a typical secondary alkyl chloride due to the increased s-character of the C-Cl bond and steric hindrance. nih.gov
These substitutions can occur through different mechanisms, such as SN1 or SN2 pathways, or addition-elimination in activated systems. nih.gov For a simple chlorocyclopropane, the reaction may proceed with difficulty. The specific conditions, such as the nature of the nucleophile and the solvent, play a crucial role. acsgcipr.org In some cases, the reaction may be facilitated by the presence of a Lewis acid or by using highly reactive nucleophiles. It's important to note that under conditions that favor carbocation formation, these substitution reactions will be in competition with the cyclopropylcarbinyl rearrangements discussed earlier.
Oxidative and Reductive Transformations
The functional groups of this compound allow for both oxidative and reductive transformations. The primary alcohol can be oxidized to the corresponding aldehyde, (2-chlorocyclopropyl)carboxaldehyde, or further to the carboxylic acid, 2-chlorocyclopropanecarboxylic acid. ambeed.com Standard oxidation reagents, such as those based on chromium(VI) (e.g., PCC) or Swern-type oxidations, can be employed for the conversion to the aldehyde. mdpi.com
The chlorine atom can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as metal hydrides or catalytic hydrogenation under appropriate conditions. The reduction of the C-Cl bond would yield cyclopropylmethanol. The choice of reducing agent is critical to avoid the reduction of other functional groups or undesired side reactions.
Cascade Reactions and Annulations
The unique reactivity of the cyclopropylcarbinyl system in this compound makes it a valuable precursor for cascade reactions and annulations. A cascade reaction can be initiated by the formation of the cyclopropylcarbinyl cation, which then undergoes a series of transformations, such as ring-opening followed by intramolecular cyclization, to build more complex molecular architectures. nih.gov
For instance, the ring-opening of the cyclopropyl ring can generate a homoallylic intermediate that can participate in subsequent annulation reactions. organic-chemistry.org These tandem processes, where multiple bonds are formed in a single operation, are highly efficient in synthesis. The specific pathway of the cascade is highly dependent on the substrate structure and the reaction conditions, offering a versatile strategy for the construction of cyclic and polycyclic systems. nih.gov
Mechanistic Investigations of Reaction Kinetics
The study of reaction kinetics provides invaluable insights into the stepwise sequence of bond-breaking and bond-forming events that constitute a chemical transformation. For reactions involving this compound and its precursors, mechanistic investigations have centered on understanding rate-limiting steps and the locus of reaction in multiphase systems. These studies employ techniques such as the analysis of kinetic isotope effects and the examination of reaction behavior under phase-transfer catalysis conditions to elucidate the underlying mechanisms.
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction by comparing the reaction rates of substrates containing different isotopes. A notable application of this technique was observed during the synthesis of a precursor to this compound, specifically in the dichlorocyclopropanation of (−)-O-menthyl acrylate. acs.orgresearchgate.net
This reaction is carried out using phase-transfer catalysis with chloroform (CHCl₃) serving as the dichlorocarbene (:CCl₂) precursor upon deprotonation by a strong base like potassium hydroxide (KOH). acs.org To probe the mechanism, a kinetic isotope effect study was conducted by comparing the initial reaction rate when using chloroform versus its deuterated analogue, deuterochloroform (CDCl₃). acs.orgresearchgate.netresearchgate.net The rationale is that the C-H bond is weaker and vibrates at a higher frequency than the C-D bond, making the C-H bond easier to break. If this bond cleavage is part of the rate-determining step, the reaction will be significantly slower with the deuterated substrate, resulting in a primary KIE value (kH/kD) greater than 1.
The investigation revealed a primary kinetic isotope effect of approximately 1.7. acs.orgresearchgate.netresearchgate.net This result strongly indicates that the deprotonation of chloroform by the base to form the trichloromethyl anion (⁻CCl₃) is the slowest step in the reaction sequence that ultimately leads to the formation of the dichlorocyclopropane ring.
Table 1: Kinetic Isotope Effect in the Dichlorocyclopropanation Leading to a this compound Precursor
| Reactant Pair | kH/kD | Implication | Reference |
|---|
Interfacial vs. Bulk Mechanisms in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a methodology essential for facilitating reactions between reactants located in separate immiscible phases, such as an aqueous phase and an organic phase. researchgate.net The synthesis of the dichlorocyclopropyl precursor to this compound utilizes a solid-liquid or liquid-liquid PTC system, where potassium hydroxide (typically aqueous or solid) acts as the base and chloroform serves as both the organic phase and the carbene precursor. acs.org A phase-transfer catalyst, such as tetramethylammonium bromide, is employed to facilitate the interaction between the phases. acs.org
In such systems, the reaction can theoretically proceed via two primary mechanistic pathways:
Interfacial Mechanism: The reaction occurs at the interface between the aqueous and organic phases. In the context of carbene generation, the hydroxide ion from the aqueous phase deprotonates the chloroform at the interface. The resulting trichloromethyl anion, still at the interface, then eliminates a chloride ion to form dichlorocarbene, which subsequently reacts with the alkene substrate present in the organic phase at or near the interface. researchgate.net Several studies suggest that for reactions involving hydroxide ions as the base, the interfacial mechanism is generally promoted. researchgate.net
Bulk Organic Phase Mechanism (Extraction Mechanism): The phase-transfer catalyst extracts the reactive anion (in this case, hydroxide) from the aqueous phase into the bulk of the organic phase. The deprotonation of chloroform would then occur within the organic phase itself.
The specific reaction for synthesizing the precursor to this compound involves the reaction of (-)-O-menthyl acrylate in chloroform with potassium hydroxide, catalyzed by tetramethylammonium bromide. acs.org The kinetic isotope effect data, which points to deprotonation as the rate-limiting step, is consistent with an interfacial mechanism. acs.orgresearchgate.net Given the high concentration of aqueous base typically used and the established behavior of PTC systems with hydroxide, it is widely accepted that the deprotonation event happens at the interface rather than in the bulk organic phase. The role of the catalyst is to bring the organic substrate into close proximity with the interface where the hydroxide is available.
Applications in the Synthesis of Complex Organic Molecules
Role as a Key Synthetic Intermediate and Building Block
(2-Chlorocyclopropyl)methanol is a pivotal synthetic intermediate, primarily recognized for its role in the construction of unique structural motifs found in biologically active natural products. The cyclopropyl (B3062369) group, a common feature in numerous natural compounds, imparts specific conformational constraints and metabolic stability to molecules. The chloro and methanol (B129727) groups on the cyclopropane (B1198618) ring of this compound offer versatile handles for chemists to elaborate the molecule into more complex structures.
The compound's utility is prominently demonstrated in the total synthesis of marine-derived macrolides, where it serves as the precursor to the characteristic chlorocyclopropyl-containing side chains. Synthetic chemists utilize this compound to introduce this specific moiety, which is often essential for the biological activity of the parent natural product. Its application allows for the convergent synthesis of large, complex molecules, where different fragments of the target molecule are synthesized independently before being coupled together.
Key transformations involving this compound or its derivatives include:
Oxidation of the primary alcohol to an aldehyde for subsequent olefination or coupling reactions.
Conversion of the alcohol to a leaving group for substitution reactions.
Participation in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds.
These reactions enable the incorporation of the chlorocyclopropyl unit into a larger molecular framework, highlighting its significance as a specialized building block in modern organic synthesis.
Natural Product Synthesis Featuring Chlorocyclopropyl Moieties
The unique structural feature of a chlorocyclopropane (B1620479) ring is present in a number of complex natural products, particularly those isolated from marine organisms. The total synthesis of these molecules is a significant challenge that showcases the power of contemporary synthetic organic chemistry, and this compound has proven to be an indispensable starting material in these endeavors.
Callipeltosides are a family of macrolides isolated from the lithistid sponge Callipelta sp. nih.gov These compounds, including callipeltoside A, B, and C, exhibit interesting biological activities, such as cytotoxicity against human cancer cell lines, making them attractive targets for total synthesis. nih.gov A distinctive feature of the callipeltosides is a 14-membered macrolactone core appended with a deoxyamino sugar and a unique dienyne trans-chlorocyclopropane side chain. nih.gov
The total synthesis of callipeltosides has been a subject of considerable research, with multiple synthetic routes developed by various research groups. acs.orgnih.govnih.gov These synthetic campaigns have been crucial not only for providing access to these rare natural products for further biological evaluation but also for confirming their complex stereostructures. The convergent strategies employed often involve the separate synthesis of three key fragments: the macrolactone core, the sugar moiety (e.g., callipeltose), and the chlorocyclopropyl-bearing side chain. acs.orgnih.gov this compound is a key starting material for the enantioselective synthesis of this third fragment.
| Callipeltoside Compound | Source Organism | Key Structural Features |
| Callipeltoside A | Callipelta sp. sponge | 14-membered macrolactone, callipeltose sugar, dienyne trans-chlorocyclopropane side chain |
| Callipeltoside B | Callipelta sp. sponge | Same macrolactone and side chain as A, different sugar moiety |
| Callipeltoside C | Callipelta sp. sponge | Same macrolactone and side chain as A, different sugar moiety |
A common synthetic route begins with the kinetic resolution of dichlorocyclopropanemethanol using a lipase (B570770), followed by a reduction step to yield the enantiomerically enriched trans-(2-chlorocyclopropyl)methanol. nih.gov This alcohol is then typically oxidized to the corresponding aldehyde. Subsequent steps involve the carefully controlled construction of the dienyne portion of the side chain. One established method involves a Stille coupling reaction between a 1,1-dibromo-1-alkene and a vinylstannane. nih.gov This palladium-catalyzed cross-coupling reaction forms the sp-sp2 bond necessary to link the diene and the terminal alkyne components of the side chain. nih.gov
The stereochemistry of the cyclopropane ring is crucial and is established early in the synthesis, carried through from the resolved this compound. The determination of the absolute and relative stereochemistry of the natural product was ultimately achieved by coupling the macrolactone fragment with different synthesized enantiomers of the side chain fragment and comparing the final products to the natural isolate. nih.govnih.gov
Precursor to Agrochemical and Pharmaceutical Scaffolds
While the most extensively documented application of this compound is in the synthesis of callipeltosides, the biological activity of these target molecules places the building block in the broader context of pharmaceutical research. The callipeltosides have demonstrated potential as antineoplastic (anti-cancer) and anti-HIV agents, as categorized by their Medical Subject Headings (MeSH) terms in scientific literature. nih.gov
The cyclopropane ring is a "bioisostere" of a double bond or a phenyl group and is found in numerous approved drugs and agrochemicals. Its inclusion in a molecule can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune pharmacokinetic properties. Therefore, building blocks like this compound, which provide access to stereochemically defined cyclopropane-containing fragments, are of significant interest in medicinal chemistry and drug discovery. Although specific examples of its use in other agrochemical or pharmaceutical scaffolds are not as widely reported as its role in callipeltoside synthesis, its status as a precursor to potent bioactive agents underscores its potential value in these fields.
Stereocontrolled Fragment Coupling Strategies
The synthesis of complex molecules like callipeltoside A is a prime example of the power of convergent synthesis, where large, independently synthesized fragments are joined together in the later stages. This approach requires robust and stereocontrolled fragment coupling strategies. The incorporation of the side chain derived from this compound into the macrolactone core has been achieved through several methods.
| Coupling Strategy | Description | Application in Callipeltoside Synthesis |
| Olefination Reactions | Creating a carbon-carbon double bond to link two fragments. A common example is the Horner-Wadsworth-Emmons olefination. | An early strategy for attaching the side chain to the macrolactone core. nih.govacs.orgnih.gov |
| Olefin Metathesis | A reaction that breaks and reforms carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. | Found to be a more efficient method than olefination for the side chain attachment, leading to its selection as the method of choice in some syntheses. acs.orgnih.gov |
| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide or triflate. | Used to construct the sp-sp2 bond within the dienyne side chain itself before its attachment to the macrolactone. nih.gov |
These coupling reactions must be carefully chosen and optimized to ensure that the pre-existing stereocenters in each fragment are not disturbed. The successful application of these strategies in the total synthesis of callipeltosides highlights the importance of precise stereocontrol when using chiral building blocks like enantiomerically pure this compound derivatives. The ability to couple the side chain fragment with the macrolactone in a diastereoselective manner was essential for the final confirmation of the natural product's complex stereochemistry. nih.gov
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations of Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for mapping out the complex potential energy surfaces of chemical reactions. For molecules like (2-Chlorocyclopropyl)methanol, DFT calculations are instrumental in elucidating potential reaction pathways, identifying transition states, and characterizing the structure of transient intermediates.
Research in this area typically focuses on reactions characteristic of the cyclopropylmethyl system, such as solvolysis and rearrangement reactions, which are known to proceed through carbocationic intermediates. DFT studies can model these pathways by calculating the energies of reactants, intermediates, transition states, and products. The activation energy for a given step can be determined from the energy difference between the reactant and the transition state, allowing for the identification of the rate-determining step of a proposed mechanism.
Key reaction pathways investigated for analogous cyclopropyl (B3062369) systems include:
Ring-Opening Reactions: The highly strained cyclopropane (B1198618) ring is susceptible to opening. DFT can model the concerted and stepwise pathways for this process, often involving the formation of a primary carbocation that can rearrange. The presence of the chlorine atom and the hydroxymethyl group significantly influences the regioselectivity and stereoselectivity of this process.
Solvolysis Reactions: In the presence of a solvent, this compound can undergo solvolysis. DFT calculations, often combined with implicit or explicit solvent models, can explore the S N 1-like pathways. These studies focus on the formation and subsequent fate of the (2-chlorocyclopropyl)methyl cation.
Rearrangement Reactions: The initial carbocation formed can undergo rapid rearrangements to more stable structures, such as cyclobutyl or homoallyl cations. DFT is used to calculate the energy barriers for these rearrangements, providing a theoretical basis for predicting product distributions. pku.edu.cn
For instance, a typical DFT investigation would compare the energetic favorability of direct displacement of a leaving group versus a pathway involving participation of the cyclopropane ring. The calculations would provide optimized geometries for all stationary points along the reaction coordinate, offering a detailed picture of bond-breaking and bond-forming processes.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Pathway of a Substituted Cyclopropylmethanol
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound derivative | 0.0 |
| TS1 | Transition state for leaving group departure | +18.5 |
| Intermediate 1 | (2-Chlorocyclopropyl)methyl cation | +12.0 |
| TS2 | Transition state for ring-opening | +15.5 |
| Intermediate 2 | Rearranged homoallyl cation | +5.0 |
| Product | Final rearranged alcohol | -10.0 |
Note: Data are illustrative to represent typical outputs of DFT studies.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a bridge between static quantum chemical calculations and the dynamic reality of molecules in solution. nih.gov For this compound, MD simulations can be employed to understand its conformational preferences, solvation dynamics, and the role of solvent molecules in its reactions. nih.gov
In a typical MD simulation, the motion of each atom in the system (solute and solvent) is calculated over time by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces. This approach can reveal:
Conformational Analysis: The CH₂OH group and the chlorine atom can adopt various orientations relative to the cyclopropane ring. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them in a given solvent.
Dynamical Properties: Properties such as diffusion coefficients and rotational correlation times can be calculated, offering insights into the molecule's mobility in solution. nih.gov
When studying reaction dynamics, MD simulations can be used to sample initial configurations for subsequent quantum mechanics (QM) calculations (QM/MM methods) or to simulate the trajectory of a reaction as it proceeds over a potential energy surface derived from QM calculations.
Studies on Hyperconjugation and Electronic Effects in Chlorocyclopropanes
The reactivity and stability of cyclopropane derivatives are heavily influenced by subtle electronic effects, such as hyperconjugation. Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. This interaction results in electron delocalization and increased stability. nih.govresearchgate.net
In the context of reactions involving this compound, hyperconjugation is particularly important in stabilizing the carbocationic intermediates that may form. Computational methods are essential for isolating and quantifying these effects. utsa.edu The Block-Localized Wavefunction (BLW) method, often used within a DFT framework, is a powerful tool for this purpose. It allows for the calculation of hyperconjugation energy by comparing the energy of a fully delocalized system with that of a hypothetical localized system where such interactions are "turned off". researchgate.net
For the (2-chlorocyclopropyl)methyl cation, key hyperconjugative interactions would include:
σ(C-C) → p(C⁺): The electrons in the C-C bonds of the cyclopropane ring can delocalize into the empty p-orbital of the carbocation center. This is a primary reason for the unusual stability of cyclopropylmethyl cations.
σ(C-H) → p(C⁺): Electrons from adjacent C-H bonds can also participate in stabilization.
Table 2: Illustrative Hyperconjugation Stabilization Energies (HSE) for Related Carbocations
| Carbocation | Method | HSE (kcal/mol) |
| Ethyl Cation | BLW/DFT | 23.2 |
| Isopropyl Cation | BLW/DFT | 45.1 |
| Cyclopropylmethyl Cation | BLW/DFT | ~60-70 (estimated) |
Note: Data are based on values for similar systems found in the literature to illustrate the magnitude of the effect. nih.govresearchgate.net
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental reality. For this compound and related compounds, computational data can be correlated with a variety of experimental observables to build a comprehensive and reliable understanding of their chemical behavior.
Reaction Rates and Kinetics: Theoretical activation energies (ΔG‡) calculated using DFT for proposed reaction mechanisms can be correlated with experimentally measured reaction rates through the Eyring equation. A good correlation across a series of related compounds or under different conditions provides strong support for the proposed mechanism. For example, the rates of solvolysis for various cyclopropylcarbinyl derivatives can be computationally rationalized by examining the calculated stabilities of the corresponding carbocation intermediates. researchgate.net
Product Ratios: In reactions where multiple products are possible, the branching ratio is often determined by the relative energy barriers of the competing pathways. DFT calculations can predict these barriers, and the predicted product ratios (via transition state theory) can be compared directly with those determined experimentally by techniques like GC-MS or NMR.
Spectroscopic Properties: Computational methods can predict spectroscopic data. For instance, NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption wavelengths can be calculated and compared with experimental spectra. A close match between the calculated and observed spectra can help confirm the structure of a reaction product or intermediate.
This synergy between computation and experiment is powerful. Experimental results can guide the development of more accurate theoretical models, while computational studies can provide a detailed, atomistic interpretation of macroscopic experimental observations that would otherwise be inaccessible.
Q & A
Q. What synthetic methods are recommended for preparing enantiopure (2-Chlorocyclopropyl)methanol?
The enantioselective synthesis of (+)- and (−)-(2-Chlorocyclopropyl)methanol is achieved via catalytic asymmetric cyclopropanation. Key steps include using chiral catalysts (e.g., Rhodium complexes) to control stereochemistry, followed by purification via column chromatography. Yield optimization requires precise temperature control (0–5°C) during cyclopropane ring formation .
Q. Which analytical techniques are most effective for characterizing this compound?
Gas chromatography (GC) paired with mass spectrometry (GC-MS) is ideal for purity assessment and enantiomeric excess determination. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for resolving cyclopropane ring proton couplings. Methanol is often used as a solvent in sample preparation due to its polarity and volatility .
Q. How should researchers handle purification and solvent selection for this compound?
Use methanol or methanol/chloroform mixtures (1:2 v/v) for recrystallization. Polar solvents enhance solubility of intermediates, while non-polar solvents aid in cyclopropane stabilization. Post-synthesis, remove residual solvents via rotary evaporation under reduced pressure (<40°C) to prevent thermal degradation .
Q. What safety protocols are critical when working with this compound?
Although direct safety data for this compound is limited, analogs like 1-Chloro-2-methyl-2-propanol require strict adherence to CLP regulations. Use fume hoods, nitrile gloves, and explosion-proof equipment. Store in flame-resistant cabinets at 2–8°C, avoiding prolonged exposure to light .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?
Enantiomeric forms exhibit distinct reactivity in nucleophilic substitutions. The (+)-enantiomer reacts faster with Grignard reagents due to favorable spatial alignment of the chlorinated cyclopropane moiety. Computational modeling (DFT) can predict transition states and regioselectivity .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected NMR splitting patterns)?
Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling constants and assign stereochemistry. If discrepancies persist, test under varied conditions (e.g., solvent polarity, temperature). Contradictions may arise from dynamic effects like ring puckering, which alter proton environments .
Q. How can computational methods predict the stability of this compound under acidic/basic conditions?
Molecular dynamics simulations (e.g., using Gaussian or ORCA) model bond dissociation energies and transition states. The cyclopropane ring’s strain (~27 kcal/mol) increases susceptibility to acid-catalyzed ring-opening, while base conditions favor β-elimination. Validate predictions with kinetic studies .
Q. What experimental designs minimize methanol crossover in electrochemical applications involving this compound?
In fuel cell studies, use thin porous electrolyte layers with high flow rates to counteract methanol diffusion. Optimize parameters like porosity (ε < 0.4) and pressure drop (ΔP > 50 kPa) to balance efficiency and crossover rates .
Q. How do substituents on the cyclopropane ring affect photostability?
Chlorine substituents increase UV absorption at 260–280 nm, accelerating photodegradation. Compare degradation kinetics in n-hexane (non-polar) vs. methanol (polar) to assess solvent effects. Use HPLC-MS to identify photolysis byproducts .
Q. What methodologies quantify enantiomeric excess in catalytic asymmetric syntheses?
Chiral stationary phase GC (e.g., Cyclodextrin-based columns) or HPLC with polarimetric detection provides precise ee measurements. Calibrate using racemic mixtures and validate with circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
